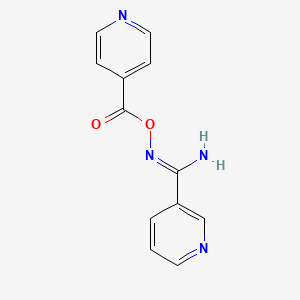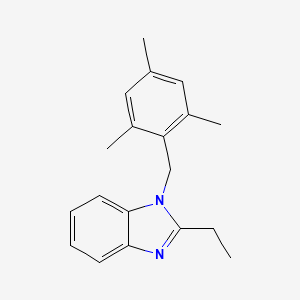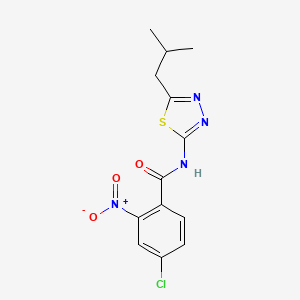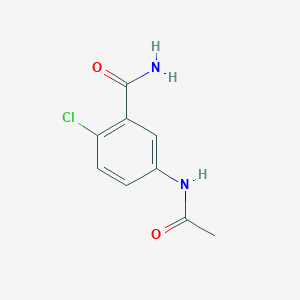
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-naphthamide, also known as TBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. TBN is a heterocyclic compound that contains a thiadiazole ring and a naphthamide moiety, which makes it a unique and versatile compound.
Scientific Research Applications
Corrosion Inhibition
This compound has been identified as a potential inhibitor for the corrosion of metals in various environments. Its thiadiazole moiety is known to interact with metal surfaces and form protective layers, thereby preventing the oxidative degradation of the metal .
Antimicrobial Activity
Thiadiazole derivatives, including N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-naphthamide, have shown promising antimicrobial properties. They are being studied for their efficacy against a range of bacterial and fungal pathogens, which could lead to new treatments for infections .
Agricultural Applications
As a structural analog of tebuthiuron, a well-known herbicide, this compound may possess herbicidal properties. It could potentially be used to control weed growth in agricultural settings without harming crops, contributing to higher yield and productivity .
Anticancer Research
The unique structure of thiadiazole compounds has been explored for anticancer applications. Their ability to cross cellular membranes and target specific cancer cells makes them valuable in the design of new chemotherapeutic agents .
Environmental Impact Studies
Research into the environmental impact of thiadiazole derivatives, including this compound, is crucial. Studies focus on their biodegradation, persistence in ecosystems, and potential effects on non-target organisms, which is essential for assessing their safety as agricultural chemicals .
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives can have various biological activities .
Mode of Action
Thiadiazole derivatives are known to inhibit the corrosion of brass in sea water samples .
Biochemical Pathways
Thiadiazole derivatives are known to interact with various biochemical pathways depending on their specific structure and target .
Result of Action
Thiadiazole derivatives are known to have various biological activities, which can result in different cellular effects depending on the specific compound and its targets .
Action Environment
It is known that environmental factors can significantly impact the action of a compound .
properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-17(2,3)15-19-20-16(22-15)18-14(21)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHVYHJCWKCFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5845263.png)
![N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5845267.png)
![4-methyl-N-[1-(4-morpholinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5845275.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5845281.png)
